molecular formula C15H10IN3O5 B5595562 2-Iodo-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]benzohydrazide

2-Iodo-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]benzohydrazide

Cat. No.: B5595562
M. Wt: 439.16 g/mol
InChI Key: YQPXLNFVAJMPAG-REZTVBANSA-N
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Description

2-Iodo-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]benzohydrazide is a complex organic compound that features a benzohydrazide core with an iodo substituent and a nitrobenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The iodo substituent can be replaced by other functional groups through nucleophilic substitution reactions.

    Substitution: The benzohydrazide moiety can participate in condensation reactions with various aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted benzohydrazides: Formed by nucleophilic substitution of the iodo group.

Scientific Research Applications

2-Iodo-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]benzohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The benzohydrazide moiety can form Schiff bases with aldehydes and ketones, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
  • 2-Iodo-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
  • 2-Iodo-N’-[(E)-(3-nitrobenzylidene)]benzohydrazide

Uniqueness

2-Iodo-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]benzohydrazide is unique due to the presence of the benzodioxole moiety, which imparts specific electronic and steric properties to the compound

Properties

IUPAC Name

2-iodo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O5/c16-11-4-2-1-3-10(11)15(20)18-17-7-9-5-13-14(24-8-23-13)6-12(9)19(21)22/h1-7H,8H2,(H,18,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPXLNFVAJMPAG-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=CC=C3I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=CC=C3I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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